molecular formula C24H20N6O3 B12036641 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-74-3

3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12036641
CAS No.: 478252-74-3
M. Wt: 440.5 g/mol
InChI Key: MGNDMJPICLSLQE-DHRITJCHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 3-hydroxybenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This can result in the formation of reduced hydrazone derivatives.

    Substitution: This reaction can occur at the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its complex structure, which imparts specific chemical and biological properties not found in simpler or structurally different compounds. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

478252-74-3

Molecular Formula

C24H20N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H20N6O3/c1-29-21-20(22(32)27-24(29)33)30(14-17-9-5-8-16-7-2-3-11-19(16)17)23(26-21)28-25-13-15-6-4-10-18(31)12-15/h2-13,31H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+

InChI Key

MGNDMJPICLSLQE-DHRITJCHSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)O)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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